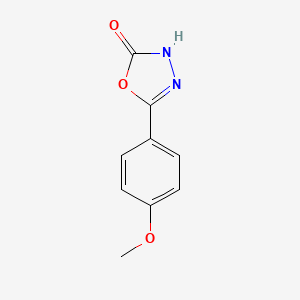

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

概要

説明

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound. However, there is limited information available about this specific compound123.

Synthesis Analysis

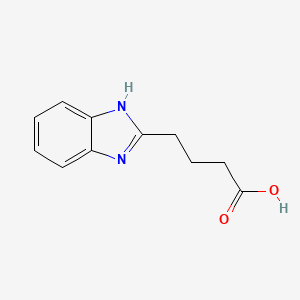

Molecular Structure Analysis

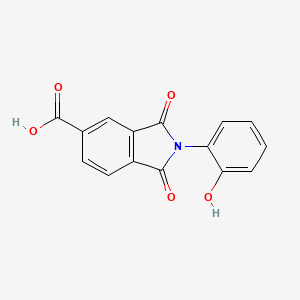

The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure analysis for 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is not available in the retrieved sources35.

Chemical Reactions Analysis

The chemical reactions involving 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one are not explicitly mentioned in the retrieved sources6.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, melting point, etc. Unfortunately, the specific physical and chemical properties of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one are not available in the retrieved sources23.

科学的研究の応用

1. Neuroprotective and Anti-neuroinflammatory Agents

- Summary of Application : This research focused on the neuroprotective and anti-inflammatory activity of triazole-pyrimidine hybrids on human microglia and neuronal cell models .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

2. Antitumor Activity

- Summary of Application : This research involved the design, synthesis, and evaluation of antitumor activity of 1, 2, 3-oxadiazolium-5-olate analogs against 60 human tumor cell lines .

- Methods of Application : A series of novel 4-[5-(aryl)-4, 5-dihydro-(1H-pyrazole/1-phenyl-pyrazol/isoxazole)-3-yl]-3-(4-methoxyphenyl)-1, 2, 3-oxadiazolium-5-olates were synthesized .

- Results : Out of 60 human tumor cell lines, one compound was highly effective for non-small cell lung cancer cell lines and melanoma .

3. Electrocatalyst for Hydrogen Peroxide Production

- Summary of Application : This research involved the use of mesoporous carbon nitride supported 5,10,15,20-tetrakis (4-methoxyphenyl)-21H,23H-porphine cobalt (ii) as a selective and durable electrocatalyst for the production of hydrogen peroxide via two-electron oxygen reduction .

- Methods of Application : Mesoporous carbon nitride (MCN) was synthesized using a mesoporous silica material (MCM-41) as a sacrificial template. The compound was integrated with MCN and the resulting composite material (CoTMPP@MCN) without any further heat treatment was used for the electrocatalytic reduction of oxygen .

- Results : CoTMPP@MCN showed a higher onset potential for the oxygen reduction reaction (ORR) than the bare MCN. The H2O2 yield in terms of faradaic efficiency was measured to be 87.6 and 89.0%, respectively, in 0.1 M HClO4 and 0.1 M KOH .

4. Dye-Sensitized Solar Cells

- Summary of Application : This research involved the design and synthesis of two new organic dyes containing 4,5-bis(4-methoxyphenyl)-1H-imidazole (BPI) unit as an electron donor, boron dipyrromethene (Bodipy) chromophore as a conjugate bridge, cyanoacetic acid as an electron acceptor, and phenylene (BPI-P) or thienyl (BPI-T) as an additional linker for fabricating dye-sensitized solar cells .

- Methods of Application : The dyes were synthesized and used in the fabrication of dye-sensitized solar cells .

- Results : The results of this study were not specified in the available information .

5. Antiviral and Anticancer Agents

- Summary of Application : This research focused on the antiviral, anticancer, antioxidant, and antimicrobial activity of triazole-pyrimidine hybrids .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The antiviral, anticancer, antioxidant, and antimicrobial activity was evaluated by various assays .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antiviral, anticancer, antioxidant, and antimicrobial properties .

6. Alzheimer’s Disease Treatment

- Summary of Application : This research involved the study of neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by various assays .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Safety And Hazards

Information on the safety and hazards of a compound is essential for handling and storage. The safety data for 4-Methoxyphenol, a related compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects89.

将来の方向性

Given the limited information available on 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a comprehensive understanding of the compound and its potential applications.

Please note that the information provided is based on the available sources and there might be more recent studies or data related to this compound that are not included in this response. Always refer to the most recent and reliable sources when studying a specific compound.

特性

IUPAC Name |

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYGGQXFJDSZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342713 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

CAS RN |

41125-75-1 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)

![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)